molecular formula C8H8IN3 B1395669 5-Iodo-1-methyl-1H-indazol-3-amine CAS No. 1227955-23-8

5-Iodo-1-methyl-1H-indazol-3-amine

Cat. No. B1395669
CAS RN: 1227955-23-8
M. Wt: 273.07 g/mol
InChI Key: JRGNBDMFXNNOIJ-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-indazole-3-amine derivatives, which includes this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 273.08 .

Scientific Research Applications

Insights into Halogen Bonding and Molecular Structure

  • A study by He, He, Cai, Zhao, & He (2020) focused on the binding mode of a derivative of 5-Iodo-1-methyl-1H-indazol-3-amine. This work used X-ray crystallography, DFT calculations, and molecular docking to understand its interaction with pyruvate dehydrogenase complex E1. It revealed significant insights into halogen bonding and the role of iodine in biological activity, which could guide the design of more potent inhibitors.

Synthesis Techniques and Cross-Coupling Reactions

  • The synthesis of 3-aryl-1H-indazol-5-amine derivatives, including this compound, was achieved using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions, as demonstrated by Wang, Ruiyun, Li, Zou, Wu, & Wu (2015). This method offers a streamlined approach for preparing such compounds, highlighting its potential in pharmaceutical and chemical research.

Application in Amination Reactions

  • Park, Jeong, Lee, & Kim (2021) presented a method for the synthesis of 1H-indazoles, including this compound, via silver(I)-mediated intramolecular oxidative C–H amination. This process is efficient for synthesizing various 3-substituted indazoles, showcasing the importance of such compounds in medicinal chemistry.

Exploration of Indazole Derivatives and Antimicrobial Activity

  • Research on the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole, which includes the study of indazole derivatives, was conducted by Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre (2014). This work highlights the potential of indazole derivatives, such as this compound, in developing new antimicrobial agents.

Regioselective Protection and Subsequent Amine Coupling

  • Slade, Pelz, Bodnar, Lampe, & Watson (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles, including this compound. This research is significant for understanding the chemical properties and potential applications of indazole derivatives in various fields, including pharmaceutical development.

Mechanism of Action

Target of Action

The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .

Mode of Action

This compound interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .

Biochemical Pathways

The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, this compound can induce cell cycle arrest and apoptosis .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.

Result of Action

The result of this compound’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.

Safety and Hazards

The safety information available indicates that 5-Iodo-1-methyl-1H-indazol-3-amine may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Recent studies have focused on the synthesis of 1H-indazole-3-amine derivatives due to their diverse biological activities . Future research may continue to explore the potential applications of these compounds in various fields, particularly in medicine .

Biochemical Analysis

Biochemical Properties

5-Iodo-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cell growth and proliferation . Additionally, this compound has shown potential in inhibiting specific enzymes involved in cancer cell metabolism, thereby exerting its anticancer effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53/MDM2 pathway . Moreover, this compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, and hepatoma cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell survival and proliferation . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, which are essential for its biological activity . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is a critical factor in its efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

5-iodo-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGNBDMFXNNOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)I)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297420
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227955-23-8
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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